molecular formula C9H12IN3O2 B13620239 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid

Cat. No.: B13620239
M. Wt: 321.11 g/mol
InChI Key: JCDMLVDQDDWINX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is a synthetic organic compound characterized by the presence of a cyclopropylamino group, an iodo-substituted pyrazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring, followed by the introduction of the iodo substituent, and finally, the attachment of the cyclopropylamino and propanoic acid groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-3-(4-chloro-1h-pyrazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(4-bromo-1h-pyrazol-1-yl)propanoic acid
  • 2-(Cyclopropylamino)-3-(4-fluoro-1h-pyrazol-1-yl)propanoic acid

Uniqueness

Compared to similar compounds, 2-(Cyclopropylamino)-3-(4-iodo-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the iodo substituent, which can influence its reactivity, biological activity, and potential applications. The iodo group may enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets.

Biological Activity

2-(Cyclopropylamino)-3-(4-iodo-1H-pyrazol-1-yl)propanoic acid is a synthetic compound notable for its unique structural features, including a cyclopropylamino group and a 4-iodo-1H-pyrazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the modulation of inflammatory responses and interactions with specific biological targets.

  • Molecular Formula : C₉H₁₂I₃N₃O₂
  • Molecular Weight : 321.11 g/mol
  • CAS Number : 2026198-09-2

Research indicates that this compound may modulate various biological pathways through its interaction with specific proteins involved in inflammation and pain management. The presence of the iodo group enhances its reactivity and potential binding affinity to biological targets, which could lead to therapeutic applications in treating inflammatory diseases.

Anti-inflammatory Properties

Compounds with similar structural motifs have demonstrated anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokine production and modulate the activity of enzymes involved in inflammatory pathways. For instance, it may interact with cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Analgesic Effects

The compound's potential analgesic properties are also noteworthy. By targeting specific receptors involved in pain signaling, it could provide relief in conditions characterized by chronic pain.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds with structural similarities and their associated biological activities:

Compound NameStructural FeaturesBiological Activity
3-[3-(cyclopropylcarbamoyl)-1H-pyrazol-1-yl]propanoic acidContains a carbamoyl groupPotential anti-inflammatory effects
4-amino-1H-pyrazole derivativesSimilar pyrazole core but different substituentsUsed in anti-inflammatory research
5-substituted pyrazolesVarying substituents at different positions on the pyrazole ringDifferent pharmacological profiles

The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its specificity towards certain biological targets.

Case Studies and Research Findings

Recent studies have focused on the compound's pharmacological profile:

  • Inflammation Modulation : A study evaluated the compound's effect on lipopolysaccharide (LPS)-induced inflammation in murine models. Results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
  • Pain Management : Another investigation assessed the analgesic effects using a formalin-induced pain model. The administration of the compound resulted in reduced pain scores compared to control groups, indicating its efficacy in pain relief.
  • Binding Affinity Studies : Interaction studies revealed that this compound exhibits high binding affinity to purinergic receptors, which are implicated in various cardiovascular diseases. This suggests potential applications beyond inflammation and pain management.

Properties

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(4-iodopyrazol-1-yl)propanoic acid

InChI

InChI=1S/C9H12IN3O2/c10-6-3-11-13(4-6)5-8(9(14)15)12-7-1-2-7/h3-4,7-8,12H,1-2,5H2,(H,14,15)

InChI Key

JCDMLVDQDDWINX-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(CN2C=C(C=N2)I)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.